molecular formula C30H48O3 B1684228 Betulinic acid CAS No. 472-15-1

Betulinic acid

Cat. No.: B1684228
CAS No.: 472-15-1
M. Wt: 456.7 g/mol
InChI Key: QGJZLNKBHJESQX-FZFNOLFKSA-N
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Mechanism of Action

Target of Action

Betulinic acid (BA) is a pentacyclic triterpenoid that is widely distributed throughout the plant kingdom . It has been reported that BA and its derivatives possess potent anticancer and anti-HIV activities . The primary targets of this compound are numerous and include key proteins such as SRC, MAPK1, PIK3R1, HSP90AA1, GRB2, PTPN11, ESR1, MAPK8, MAPK14, and EGFR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets in a complex manner. It has been found to bind to the ATP-binding pocket of EGFR, blocking EGFR and modulating the EGFR-ATK-mTOR axis . This interaction leads to changes in the activity of these proteins, thereby affecting the cellular processes they regulate . For instance, this compound has been shown to inhibit STAT3-mediated signaling, thereby suppressing the spread of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts its anti-aging effects by participating in the PI3K–Akt signaling pathway, MAPK signaling pathway, Ras signaling pathway, estrogen receptor signaling pathway, FoxO signaling pathway, etc . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, apoptosis, and inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its bioavailability and therapeutic efficacy. This compound has demonstrated good human intestinal absorption (HIA) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier (BBB) . The toxicological study revealed that this compound was a mutagenic compound but noncarcinogenic in mice model .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and significant. It has been shown to increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 . These effects contribute to its anti-cancer, anti-inflammatory, and anti-aging properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, betulin is a necessary part of plant shells to protect the plant from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . Moreover, the content of this compound in plants is low for phytoextraction . Therefore, alternative routes to obtain this compound have been developed, such as chemical synthesis, biotransformation using fungus cultures, and metabolic engineering biosynthetic pathways in microorganisms .

Biochemical Analysis

Biochemical Properties

Betulinic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serum glutamic oxaloacetic transaminase (SGOT) and alkaline phosphatase (ALP) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to cause alterations in the architecture of liver, kidney, and spleen tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a significant impact on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study using rodent models found that acute oral toxicity study revealed the oral LD50 of this compound to be >2000 mg/kg in mice . Long-term usage can cause mild toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. The exact mechanisms of its transport and distribution, including any transporters or binding proteins it interacts with, are still being researched .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betulinic acid can be synthesized from betulin, which is abundantly available in the bark of Betula alba. The synthesis involves the oxidation of betulin to betulonic acid, followed by reduction to this compound. The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound involves the extraction of betulin from the bark of Betula alba, followed by its chemical conversion to this compound. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Betulinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include betulonic acid and various substituted derivatives with potential therapeutic applications .

Scientific Research Applications

Betulinic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Betulinic acid is unique among triterpenes due to its diverse biological activities. Similar compounds include:

This compound stands out due to its potent anticancer and antiviral activities, making it a promising candidate for further research and development in various therapeutic areas .

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJZLNKBHJESQX-FZFNOLFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861974
Record name Betulinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betulinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

472-15-1
Record name Betulinic acid
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Record name Betulinic acid
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Record name Betulinic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12480
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Record name Betulinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80861974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)-
Source European Chemicals Agency (ECHA)
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Record name BETULINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Betulinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

316 - 318 °C
Record name Betulinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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